Ethyl (2,4,6-trihydroxypyrimidin-5-yl)-acetate
Overview
Description
Ethyl (2,4,6-trihydroxypyrimidin-5-yl)-acetate is a chemical compound with the molecular formula C9H12N2O5 . It is a derivative of pyrimidine, a common heterocyclic compound found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been extensively studied. Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The introduction of a new hydrophobic side chain using organolithium reagents has been reported, and the reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .Chemical Reactions Analysis
Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products . The reaction of 7 with N,N-dimethylethylenediamine afforded 8 exclusively .Mechanism of Action
Target of Action
The primary target of Ethyl (2,4,6-trihydroxypyrimidin-5-yl)-acetate is the serotonin (5-HT) receptor sites . The pyrimidine ring in the compound is expected to enhance the binding affinity with these receptor sites .
Mode of Action
The compound interacts with the serotonin (5-HT) receptor sites through a process of nucleophilic aromatic substitution . The interaction of the ligand with an anionic side chain of the receptor site neutralizes the positive charge on the ligand bound to the receptor .
Pharmacokinetics
The hydrophobic character of the substituents in the pyrimidine ring is expected to influence its bioavailability .
properties
IUPAC Name |
ethyl 2-(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O5/c1-2-15-5(11)3-4-6(12)9-8(14)10-7(4)13/h2-3H2,1H3,(H3,9,10,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVINUVSNJBJBTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(NC(=O)NC1=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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